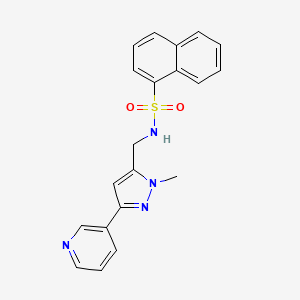

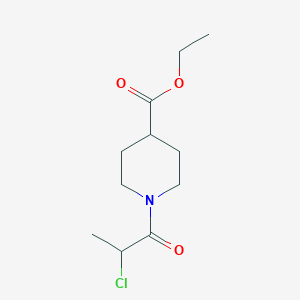

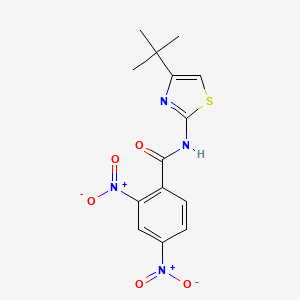

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylic acid group (-COOH), an amide group (-CONH2), and a methoxy group (-OCH3).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the amide group, and the carboxylic acid group would all contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might participate in reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

Target of Action

It shares structural similarities withGlyburide , a second-generation sulfonylurea . Glyburide primarily targets the ATP-sensitive potassium channels on pancreatic beta cells .

Mode of Action

Glyburide stimulates insulin secretion by closing these channels, which raises intracellular potassium and calcium ion concentrations .

Biochemical Pathways

Glyburide, a structurally similar compound, affects the insulin secretion pathway . By closing ATP-sensitive potassium channels, it triggers a series of events leading to insulin secretion .

Result of Action

Glyburide, a structurally similar compound, results in increased insulin secretion, which helps to control blood glucose levels .

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying cellular processes. However, one limitation is that this compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid research, including further investigation of its mechanism of action, identification of potential therapeutic targets, and development of more specific this compound derivatives. Additionally, this compound's potential applications in other fields, such as cardiovascular disease and metabolic disorders, warrant further exploration.

In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research fields. Its selective targeting of specific enzymes and signaling pathways makes it a useful tool for studying cellular processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 1-methyl-1H-pyrazol-3-carboxylic acid followed by subsequent reactions with various reagents. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid has shown potential in various scientific research fields, including cancer research, inflammation, and neuroprotection. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neuroprotection, this compound has been found to protect neurons from oxidative stress and improve cognitive function.

Safety and Hazards

properties

IUPAC Name |

5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNKNBOXDIZLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)